2-Chlorophenyl (4-nitrophenoxy)acetate
Description
2-Chlorophenyl (4-nitrophenoxy)acetate is an ester derivative of acetic acid, featuring a 2-chlorophenyl group and a 4-nitrophenoxy substituent. This article focuses on comparing these analogs to infer properties of this compound.
Properties
Molecular Formula |
C14H10ClNO5 |
|---|---|
Molecular Weight |
307.68 g/mol |
IUPAC Name |
(2-chlorophenyl) 2-(4-nitrophenoxy)acetate |
InChI |
InChI=1S/C14H10ClNO5/c15-12-3-1-2-4-13(12)21-14(17)9-20-11-7-5-10(6-8-11)16(18)19/h1-8H,9H2 |
InChI Key |
LVALGRKACURVQW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
a. Ethyl 2-(4-Nitrophenoxy)acetate (CAS 10263-19-1)
- Structure: Features a 4-nitrophenoxy group directly attached to the acetate backbone.
- Key Properties : The nitro group at the para position creates strong electron-withdrawing effects, increasing the electrophilicity of the ester carbonyl. This enhances susceptibility to nucleophilic attack (e.g., hydrolysis).
- Crystallography : Single-crystal X-ray studies reveal a planar ester group with bond lengths (C=O: ~1.21 Å) and angles consistent with typical acetate esters. Intramolecular hydrogen bonding (C–H⋯O) stabilizes the structure .
b. (4-Chlorophenyl) 2-(4-Chlorophenoxy)acetate (CAS 62095-40-3)
- Structure : Contains two 4-chlorophenyl groups, differing from the target compound’s 2-chloro and 4-nitro substituents.
Comparison: The nitro group in 2-chlorophenyl (4-nitrophenoxy)acetate likely accelerates hydrolysis compared to chlorine-only analogs. Substituent positions (2-chloro vs. 4-chloro) may also alter steric hindrance and molecular packing.
Influence of Nitro and Chloro Dual Substitution
a. Ethyl 2-(4-Chloro-2-Nitrophenyl)acetate (CAS 108274-38-0)
- Structure : A nitro and chloro group on the same phenyl ring (positions 2 and 4).
- Electronic Effects : The nitro group dominates, creating a highly electron-deficient ring. This increases reactivity toward nucleophiles but may reduce solubility due to polarity.
b. Clopidogrel Intermediates
- Structure: Methyl esters with 2-chlorophenyl and thienopyridine groups.
- Biological Relevance : The 2-chlorophenyl group in clopidogrel is critical for antiplatelet activity, with stereochemistry (S-enantiomer) determining efficacy. Racemization processes for recycling inactive enantiomers are well-documented .
The nitro group may confer different metabolic stability compared to thienopyridine systems.
Halogen Substitution and Stability
a. Difluoro-(4-Nitro-phenoxy)-acetic Acid Ethyl Ester (CAS 2060043-62-9)
- Structure : Fluorine atoms replace hydrogen on the acetate backbone.
- Impact of Fluorine : Fluorine’s electronegativity increases ester stability against hydrolysis compared to chlorine or nitro groups.
b. 2-Chloro-N-(4-Fluorophenyl)acetamide
- Structure : Chloro and fluoro substituents on separate aromatic rings.
- Hydrogen Bonding : Intramolecular C–H⋯O interactions stabilize the crystal lattice, a feature likely shared with nitro-substituted analogs .
Comparison : The 2-chlorophenyl group in the target compound may engage in similar intermolecular interactions, but the nitro group’s stronger electron withdrawal could reduce solubility in apolar solvents.
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